molecular formula C25H20ClN5O3 B14975194 N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B14975194
M. Wt: 473.9 g/mol
InChI Key: KAGSUAHVRYGBHY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, phenethylamine, and various reagents to form the triazoloquinazoline core. Common reaction conditions may involve:

    Condensation reactions: To form the triazoloquinazoline ring.

    Acylation reactions: To introduce the acetamide group.

    Catalysts and solvents: Such as acids, bases, and organic solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: Particularly nucleophilic substitution at the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydroquinazolin-2(1H)-yl)acetamide: A closely related compound with similar structural features.

    N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)propionamide: Another derivative with a propionamide group instead of acetamide.

Uniqueness

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is unique due to its specific triazoloquinazoline core, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

InChI

InChI=1S/C25H20ClN5O3/c26-18-9-6-10-19(15-18)27-22(32)16-30-25(34)31-21-12-5-4-11-20(21)23(33)29(24(31)28-30)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,32)

InChI Key

KAGSUAHVRYGBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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